An In-depth Technical Guide to 2-Chloro-N,N-diphenylacetamide (CAS: 5428-43-3)
An In-depth Technical Guide to 2-Chloro-N,N-diphenylacetamide (CAS: 5428-43-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diphenylacetamide is a chemical compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive chloroacetyl group and two phenyl rings attached to a nitrogen atom, makes it a versatile building block in medicinal chemistry and materials science. While the compound itself is not primarily known for its biological activity, its derivatives have been explored for a range of pharmacological applications, including antimicrobial and analgesic properties. This guide provides a comprehensive overview of the available technical data for 2-Chloro-N,N-diphenylacetamide, including its physicochemical properties, synthesis, and its role as a precursor to biologically active molecules.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of 2-Chloro-N,N-diphenylacetamide
| Property | Value | Source |
| CAS Number | 5428-43-3 | [1] |
| Molecular Formula | C₁₄H₁₂ClNO | [2] |
| Molecular Weight | 245.70 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 413 K (140 °C) | [3][4] |
| Density (calculated) | 1.326 g/cm³ | [5][6] |
| Solubility | Low in water; soluble in organic solvents. |
Table 2: Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [3][4] |
| Space Group | P2₁2₁2₁ | [4] |
| a | 6.4350(13) Å | [3][4] |
| b | 12.799(3) Å | [3][4] |
| c | 14.944(3) Å | [3][4] |
| V | 1230.8(5) ų | [3][4] |
| Z | 4 | [3][4] |
Spectral Data Summary:
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Chloro-N,N-diphenylacetamide are not extensively reported in the available literature. Characterization is often focused on the derivatives synthesized from this intermediate.[7][8] However, based on its chemical structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons of the two phenyl groups and a singlet for the methylene (CH₂) protons of the chloroacetyl group.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the amide carbonyl (C=O) stretching and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns resulting from the loss of specific functional groups.
Synthesis and Derivatization Workflow
The primary role of 2-Chloro-N,N-diphenylacetamide is as a synthetic intermediate. The following diagram illustrates its synthesis from diphenylamine and its subsequent use in the creation of more complex, biologically active molecules.
Experimental Protocols
Synthesis of 2-Chloro-N,N-diphenylacetamide
This protocol is adapted from the method described in the literature for the chloroacetylation of diphenylamine.[3][4][7][8]
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Crushed ice
-
Cold water
-
Ethanol
Procedure:
-
Dissolve diphenylamine (0.04 M) in toluene (200 ml) in a round-bottom flask equipped with a reflux condenser.
-
Slowly add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the reaction mixture into crushed ice to precipitate the product.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the product from ethanol to obtain purified 2-Chloro-N,N-diphenylacetamide.
Synthesis of 2-Hydrazino-N,N-diphenylacetamide (A Derivative)
This protocol details the conversion of 2-Chloro-N,N-diphenylacetamide into a hydrazino derivative, which serves as a precursor for antimicrobial compounds.[7][8]
Materials:
-
2-Chloro-N,N-diphenylacetamide
-
Methanol
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Stir 2-Chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 ml).
-
Add hydrazine hydrate (0.004 M) to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
After reflux, cool the mixture and keep it in a refrigerator overnight.
-
Filter the resulting product and recrystallize it from ethanol.
Biological and Toxicological Profile
Biological Activity Context
2-Chloro-N,N-diphenylacetamide is primarily utilized as a synthetic intermediate.[3][4][6] Its derivatives, however, have been investigated for various biological activities:
-
Antimicrobial Activity: Derivatives synthesized from 2-hydrazino-N,N-diphenylacetamide have shown significant antibacterial and antifungal activity.[7][8]
-
Analgesic Activity: More complex derivatives have been synthesized and evaluated for their analgesic properties, with a proposed mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9]
-
GABAergic Agents: The core structure is related to intermediates used in the synthesis of l-aryl-3-(aminoalkylidene)oxindoles, which are a class of 'GABAergic' agents.[3][4]
Toxicological Information
Specific toxicological data, such as an LD50, for 2-Chloro-N,N-diphenylacetamide is not available in the reviewed literature. However, as a chloroacetamide derivative, it should be handled with care. Chloroacetamides, as a class, can be irritating to the skin, eyes, and respiratory tract. Some may also have sensitizing properties upon prolonged contact.[10] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Analytical Methodologies
While specific, validated analytical methods for 2-Chloro-N,N-diphenylacetamide are not detailed in the literature, standard chromatographic techniques can be employed for its analysis and purification.
General High-Performance Liquid Chromatography (HPLC) Protocol:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility, would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl rings (e.g., around 254 nm) or mass spectrometry.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Split/splitless injection with an appropriate inlet temperature to ensure volatilization without degradation.
-
Oven Program: A temperature gradient from a low starting temperature to a higher final temperature to ensure separation from starting materials and byproducts.
-
Detection: Mass spectrometry to confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern.
Conclusion
2-Chloro-N,N-diphenylacetamide is a valuable synthetic intermediate, primarily used in the development of novel compounds with potential therapeutic applications. While data on its own biological activity and a complete physicochemical profile are limited, its synthetic utility is well-documented. Researchers and drug development professionals can use the information provided in this guide as a foundation for their work with this compound, particularly in the synthesis of new chemical entities for screening and development. Further research is warranted to fully characterize the spectral, toxicological, and pharmacokinetic properties of 2-Chloro-N,N-diphenylacetamide itself.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Two-dimensional (2D) in silico models for absorption, distribution, metabolism, excretion and toxicity (ADME/T) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide, 2-chloro-N,N-diethyl- [webbook.nist.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
